4-Bromo-6-fluoro-8-methoxyquinoline
Overview
Description
4-Bromo-6-fluoro-8-methoxyquinoline is a quinoline derivative that has garnered interest in various fields of scientific research due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoro-8-methoxyquinoline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic aromatic substitution of a fluorinated aniline derivative, followed by bromination and methoxylation reactions. The reaction conditions often require the use of strong bases, such as potassium carbonate, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance reaction efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and reagent concentration, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-fluoro-8-methoxyquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different substituents on the quinoline ring, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-6-fluoro-8-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of bromine, fluorine, and methoxy groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methoxyquinoline
- 6-Fluoro-8-methoxyquinoline
- 4-Bromo-8-fluoroquinoline
Uniqueness
4-Bromo-6-fluoro-8-methoxyquinoline is unique due to the combination of bromine, fluorine, and methoxy groups on the quinoline ring. This unique substitution pattern imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-bromo-6-fluoro-8-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c1-14-9-5-6(12)4-7-8(11)2-3-13-10(7)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWZBCGXMNYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C(C=CN=C12)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.